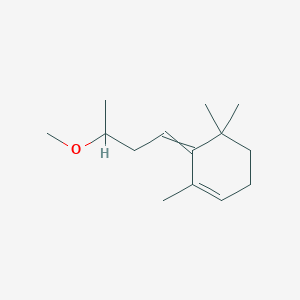

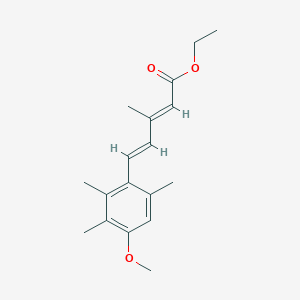

![molecular formula C₁₉H₂₂N₂O₃S B1140748 3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one CAS No. 81353-09-5](/img/structure/B1140748.png)

3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound has been achieved through various methods, including microwave-assisted synthesis which offers control over diastereoselectivity by varying reaction time, power output, and solvent nature (Vega et al., 1996). Another innovative approach involves the use of Bakers' yeast for asymmetric synthesis, demonstrating the utility of biological systems in chemical synthesis (Komiyama et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various analytical techniques, revealing its complex stereochemistry and conformational preferences. The crystal structures of both racemic and optically active forms have been determined, shedding light on the enantiomer associations in the solid state (Marthi et al., 1996).

Aplicaciones Científicas De Investigación

Pharmaceutical and Biological Research

1.5-Benzothiazepines in Drug Research

The 1,5-benzothiazepine derivatives, such as the compound , are of significant interest in drug research due to their wide range of biological activities. These activities include acting as tranquilizers, antidepressants, antihypertensives, calcium channel blockers, and more. The derivatives of 1,5-benzothiazepines have been explored for lead discovery in various therapeutic areas owing to their action against different families of targets. This exploration has led to the development of new synthetic methods for their preparation and chemical transformations, highlighting their potential in creating new therapeutic agents with improved efficacy and safety profiles (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).

Anticancer Activities

Some 1,5-benzothiazepine derivatives exhibit anticancer properties. Research into the synthetic profiles and pharmacological activities of these compounds has shown them to be promising candidates for anticancer drug development. Their diverse biological activities, such as antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agents, make them valuable in the search for new treatments. Their structure-activity relationships have been studied to develop newer compounds possessing the 1,5-benzothiazepines moiety, which could lead to better agents in terms of efficacy and safety (Khasimbi, Ali, Neha, Wakode, & Chauhan, 2021).

Synthetic Strategies and Biological Implications

The synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine have been recapitulated, showcasing the systematic approaches developed over the past five years. These strategies are crucial for the synthesis of biologically active moieties like the one discussed, demonstrating their significance in organic synthesis and medicinal chemistry. The broad and significant approaches for their synthesis highlight the potential for exploring novel and efficient methods for producing these biologically active compounds (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Propiedades

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXJRKQNTGIDDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Desacetyl-N-desmethyl Diltiazem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

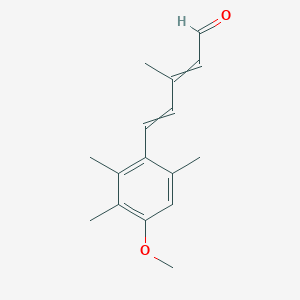

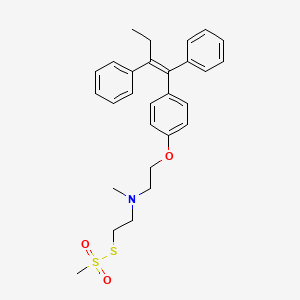

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)